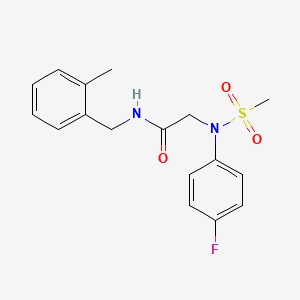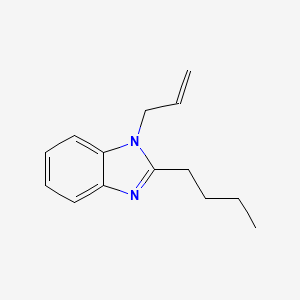![molecular formula C19H22N2OS B3930218 N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B3930218.png)
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-methylbenzamide
Descripción general
Descripción
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-methylbenzamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.
Aplicaciones Científicas De Investigación
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB, which is involved in the regulation of genes that promote cell proliferation, survival, and inflammation. By inhibiting NF-κB, this compound 11-7082 can suppress the growth and survival of cancer cells and reduce inflammation in various disease models.
Mecanismo De Acción
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 acts as an inhibitor of NF-κB by blocking the phosphorylation and degradation of its inhibitor protein, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the activation of its target genes. This compound 11-7082 also inhibits the activity of the upstream kinase, IKKβ, which is involved in the phosphorylation and degradation of IκBα.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects in different disease models. In cancer cells, it can induce cell cycle arrest, apoptosis, and senescence, leading to the inhibition of tumor growth and metastasis. In inflammatory diseases, it can reduce the production of pro-inflammatory cytokines, chemokines, and adhesion molecules, leading to the suppression of inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082 has several advantages and limitations for lab experiments. It is a potent and selective inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. It is also relatively stable and can be easily synthesized in large quantities. However, it has been shown to have off-target effects on other signaling pathways, such as the JAK/STAT pathway, which may limit its specificity in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-methylbenzamide 11-7082. One area of interest is the optimization of its pharmacological properties, such as its bioavailability, stability, and specificity, to improve its therapeutic potential. Another area of interest is the identification of new targets and pathways that are regulated by NF-κB and the development of new inhibitors that can target these pathways. Finally, the clinical evaluation of this compound 11-7082 in various disease models, such as cancer and inflammatory diseases, will be important to determine its safety and efficacy in humans.
Propiedades
IUPAC Name |
N-[(4-butan-2-ylphenyl)carbamothioyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-4-13(2)15-9-11-16(12-10-15)20-19(23)21-18(22)17-8-6-5-7-14(17)3/h5-13H,4H2,1-3H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZHIMVWMCPDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930145.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)methanesulfonamide](/img/structure/B3930147.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B3930148.png)

![3-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930159.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3930162.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3930164.png)
![1,1'-(1,4-phenylene)bis{3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3930166.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3930168.png)
![3-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3930169.png)


![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,2,8-trimethylquinoline-4-carboxamide](/img/structure/B3930206.png)
![4-[(4-methyl-1-piperidinyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3930209.png)